6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUDSKXNZLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351539 | |
| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15837-45-3 | |
| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Catalyst Optimization
Reaction efficiency heavily depends on solvent polarity and catalyst selection. Comparative studies show that ethanol achieves higher yields (72–78%) than aprotic solvents like DMF (58–64%) due to improved solubility of intermediates. The addition of sodium ethoxide as a base enhances cyclization rates by deprotonating reactive intermediates, though excessive base leads to side reactions (e.g., hydrolysis of the β-keto ester).
Table 1: Solvent Impact on Cyclocondensation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 78 |
| DMF | 100 | 4 | 64 |
| Toluene | 110 | 8 | 52 |
Regioselective Introduction of the 6-Amino Group
The 6-amino functionality is introduced via nitration-reduction sequences or direct incorporation during cyclization. A two-step approach involving:
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Nitration : Treating 1-phenylpyrimidine-2,4(1H,3H)-dione with fuming nitric acid at 0–5°C selectively nitrates the 6-position (85% regioselectivity).
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Reduction : Catalytic hydrogenation (H₂/Pd-C, 40 psi) converts the nitro group to an amine, achieving 92% yield without affecting the phenyl substituent.
Single-Step Amination Alternatives
Recent protocols utilize hydroxylamine-O-sulfonic acid in DMSO to directly aminate the pyrimidine ring at 120°C, bypassing nitration. This method reduces reaction steps but requires careful pH control (optimal pH 8.5–9.0) to minimize byproducts.
Industrial-Scale Production and Green Chemistry
Scaling up pyrimidine synthesis necessitates addressing waste generation and energy consumption. Continuous flow reactors have been employed to enhance heat transfer and reduce reaction times (from 6 h to 45 min). A notable green chemistry advancement replaces traditional methylating agents (e.g., dimethyl sulfate) with dimethyl carbonate, which generates non-toxic byproducts (e.g., CO₂ and methanol).
Table 2: Comparative Analysis of Methylation Agents
| Methylating Agent | Temperature (°C) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Dimethyl sulfate | 80 | 88 | High toxicity |
| Dimethyl carbonate | 100 | 82 | Low toxicity |
| Methyl iodide | 60 | 75 | Moderate toxicity |
Structural Characterization and Quality Control
Post-synthetic analysis ensures product integrity:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo oxidation reactions, typically involving reagents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of or derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione has demonstrated promising anticancer properties. Research indicates that derivatives of this compound can inhibit vital enzymes involved in DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthase. These enzymes are crucial for the proliferation of cancer cells; thus, their inhibition can lead to reduced tumor growth. In vitro studies have shown that certain derivatives exhibit effective cytotoxicity against various cancer cell lines, including K562 (myelogenous leukemia) cells .
Mechanism of Action
The mechanism underlying the anticancer activity involves the compound's ability to disrupt the folate pathway and interfere with nucleic acid synthesis. This action leads to apoptosis in rapidly dividing cancer cells, making it a candidate for further development as a chemotherapeutic agent .
Antimicrobial Properties
Antibacterial Activity
this compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds is often assessed using disc diffusion methods, where zones of inhibition are measured to determine their potency .
Antifungal Activity
In addition to antibacterial effects, some derivatives have also been tested for antifungal activity. The results indicate moderate efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections .
Agricultural Applications
Agrochemicals
The compound's structural features lend themselves well to modifications that can enhance herbicidal or fungicidal activities. Research into pyrimidine derivatives has led to the development of agrochemicals that can effectively target specific pests or diseases affecting crops. The ability to inhibit key enzymes in pathogens makes these compounds valuable in agricultural settings .
Several studies have highlighted the potential of this compound in various applications:
- In Vitro Anticancer Screening: A study conducted on synthesized derivatives showed promising results against cancer cell lines with IC50 values indicating effective cytotoxicity at low concentrations .
- Antimicrobial Efficacy: Research demonstrated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics, suggesting their potential use as alternative treatments for bacterial infections .
Mechanism of Action
The mechanism of action of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1) , an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability and cell death in cancer cells . The compound’s ability to bind to the active site of PARP-1 and disrupt its function is a key aspect of its antitumor activity .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The biological and physicochemical properties of pyrimidine-diones are highly dependent on substituent patterns. Key analogues and their structural distinctions are summarized below:
Physicochemical Properties
- Solubility: Methyl and ethyl substituents (e.g., 6-Amino-1,3-dimethyl) may increase aqueous solubility compared to bulky aryl groups.
- Spectroscopic Data: NMR shifts for NH₂ and aryl protons vary significantly. For example, the C6 amino group in 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione resonates at δ 4.90 ppm (1H NMR), whereas styryl protons in nitro derivatives appear downfield (δ 7.5–8.2 ppm) .
Biological Activity
6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 234.22 g/mol. Its structure features an amino group at the 6th position and keto groups at the 2nd and 4th positions of the pyrimidine ring. The presence of these functional groups is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including gastric adenocarcinoma (AGS) and others. The results are summarized in Table 1 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| AGS (Gastric Adenocarcinoma) | 53.02 |
| MCF-7 (Breast Cancer) | 45.67 |
| A549 (Lung Cancer) | 60.12 |
The compound exhibited significant cytotoxicity, particularly against AGS cells, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects involves enzyme inhibition. It has been shown to inhibit specific enzymes critical for cell proliferation and survival, disrupting cellular processes such as DNA replication and protein synthesis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2 .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Enterococcus faecalis | 16 |
| Similar Pyrimidine Derivatives | Staphylococcus aureus | Varies |
The results indicate that the compound is effective against Enterococcus faecalis with an MIC of 16 µg/mL, showcasing its potential as an antibacterial agent.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Studies : Research indicates that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines .
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting a broad spectrum of antimicrobial activity .
Q & A
Q. How do substituents on the phenyl ring affect the electronic properties of 6-amino-1-phenylpyrimidine-2,4-diones?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-withdrawing groups (e.g., -CF) decrease HOMO-LUMO gaps, enhancing reactivity. Experimental validation via Hammett plots correlates σ values with reaction rates .
Contradictory Evidence and Resolution
Q. Why do alkylation reactions of 6-amino-pyrimidine-diones show variable yields (40–78%) across studies?
- Analysis : Discrepancies arise from differences in alkyl halide reactivity (e.g., ethyl vs. propyl iodide) and solvent polarity. For example, DMF increases nucleophilicity of the NH group, improving yields compared to THF .
Q. How do conflicting NMR assignments for cyclopropyl-substituted derivatives impact structural certainty?
- Resolution : Cross-validate using X-ray crystallography. The crystal structure of 6-[(dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4-dione (CCDC 714123) confirms bond angles and torsional preferences, resolving ambiguities in proton environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
